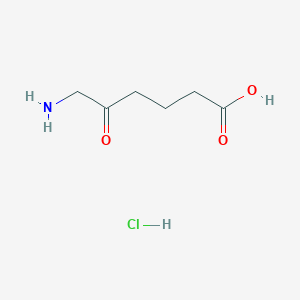

6-Amino-5-oxohexanoic acid hydrochloride

Description

BenchChem offers high-quality 6-Amino-5-oxohexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-oxohexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-5-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4-5(8)2-1-3-6(9)10;/h1-4,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEBRDFBEWSEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CN)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90808835 | |

| Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62409-52-3 | |

| Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

role of 6-Amino-5-oxohexanoic acid hydrochloride in protein chemistry

An In-Depth Technical Guide to the Role of 6-Amino-5-oxohexanoic Acid Hydrochloride in Protein Chemistry

Abstract

6-Amino-5-oxohexanoic acid hydrochloride is a bifunctional molecule poised to serve as a versatile tool in modern protein chemistry and drug development. While not as ubiquitously documented as its analogue, 6-aminohexanoic acid, its unique structure, featuring a terminal primary amine, a terminal carboxylic acid, and a chemically addressable ketone at the 5-position, offers significant potential for advanced bioconjugation strategies. This guide elucidates the core chemical principles that underpin the utility of this molecule. We will explore its prospective roles in site-specific protein modification, its application as a specialized linker for creating antibody-drug conjugates (ADCs), and its use in the synthesis of constrained peptides. This document provides not only the theoretical framework but also actionable, field-proven protocols to empower researchers in leveraging the unique reactivity of this keto-acid linker.

Introduction: Unveiling a Multifunctional Building Block

In the landscape of protein modification, the demand for reagents that offer precise control over conjugation sites and stability is paramount. 6-Amino-5-oxohexanoic acid hydrochloride emerges as a significant, albeit under-explored, asset in this domain. Its structure is a compelling convergence of functionalities:

-

Primary Amine (-NH₂): A nucleophilic handle for standard amide bond formation, allowing for its attachment to carboxyl-containing molecules or surfaces.

-

Carboxylic Acid (-COOH): An electrophilic handle for carbodiimide-mediated coupling to primary amines on proteins (e.g., lysine residues) or other molecules.

-

Ketone (C=O) at the γ-position: A bioorthogonal chemical handle, which is the cornerstone of this molecule's advanced utility. Unlike amines and carboxylates, ketones are generally absent in native proteins, providing a unique reactive site for highly specific chemical ligations.[1][2]

-

Hydrochloride Salt: Ensures enhanced aqueous solubility and stability of the solid compound, a practical consideration for reagent preparation.

This guide will move beyond a simple cataloging of features to explain the causality behind its potential applications, focusing on how the γ-keto group enables powerful and specific bioconjugation chemistries that are otherwise difficult to achieve.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-amino-5-oxohexanoic acid hydrochloride | [3] |

| CAS Number | 62409-52-3 | [4] |

| Molecular Formula | C₆H₁₂ClNO₃ | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| Structure | NH₂-CH₂-C(=O)-CH₂-CH₂-CH₂-COOH · HCl | [3] |

The Core Directive: The Ketone as a Bioorthogonal Handle for Chemoselective Ligation

The central value of 6-Amino-5-oxohexanoic acid lies in its ketone moiety, which serves as a "bioorthogonal handle." This term refers to a functional group that is inert to the vast majority of biological molecules found in a cell or organism but reacts specifically and efficiently with a custom-designed reaction partner.[2] This allows for the precise chemical modification of proteins in complex biological mixtures without side reactions.

The primary reactions leveraging this ketone are oxime and hydrazone ligations.[1][5][6]

Oxime Ligation

The reaction between a ketone and an alkoxyamine (H₂N-O-R) forms a highly stable oxime bond (C=N-O).[5][7] This reaction is highly chemoselective and can be performed in aqueous conditions, typically at a slightly acidic pH (4-5) to facilitate dehydration. The reaction can be accelerated by nucleophilic catalysts like aniline.[5][8]

Hydrazone Ligation

Similarly, a ketone reacts with a hydrazine (H₂N-NH-R) to form a hydrazone bond (C=N-NH). Hydrazone formation is also highly specific and often proceeds rapidly at neutral pH, making it particularly suitable for modifying pH-sensitive proteins.[9][10][11]

The choice between oxime and hydrazone ligation depends on the specific application, with key differences in reaction kinetics and bond stability.

| Feature | Oxime Ligation | Hydrazone Ligation |

| Reactants | Ketone + Alkoxyamine | Ketone + Hydrazine |

| Optimal pH | Acidic (pH 4-5) | Near Neutral (pH ~7) |

| Kinetics | Generally slower, can be catalyzed by aniline.[5] | Generally faster, especially with aromatic aldehydes.[8] |

| Bond Stability | Very high hydrolytic stability.[5] | Stable, but potentially reversible under certain conditions.[9] |

Application I: A Bifunctional Linker for Site-Specific Protein Labeling & ADCs

A primary application for 6-Amino-5-oxohexanoic acid is as a heterobifunctional linker. The workflow involves first attaching a payload (e.g., a fluorescent dye, a small molecule drug, or a biotin tag) to either the amine or carboxyl end of the linker. The resulting ketone-functionalized payload can then be selectively ligated to a protein that has been engineered to contain a reactive partner (an alkoxyamine or hydrazine).

This strategy is foundational for creating advanced bioconjugates like Antibody-Drug Conjugates (ADCs). By genetically encoding an unnatural amino acid with an alkoxyamine or hydrazine side chain into an antibody, the ketone-modified drug can be attached at a precise location, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR).

Workflow Diagram: Creating a Site-Specific Antibody-Drug Conjugate

Caption: Workflow for ADC synthesis using 6-Amino-5-oxohexanoic acid.

Application II: Synthesis of Constrained Peptides

Constraining a peptide's conformation by cyclization can dramatically improve its metabolic stability, binding affinity, and cell permeability. 6-Amino-5-oxohexanoic acid is an ideal building block for this purpose.

It can be incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS). An amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Alloc)-OH) is also included in the sequence. After synthesis and cleavage from the resin, the orthogonal protecting group is removed, and a hydrazine or alkoxyamine moiety is installed on the lysine side chain. The peptide is then induced to cyclize head-to-tail or side-chain-to-tail via intramolecular oxime or hydrazone ligation.

Diagram: Peptide Macrocyclization via Intramolecular Oxime Ligation

Caption: Intramolecular cyclization of a peptide containing 6-A-5-OHA.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on established ligation chemistries.[5][10] Researchers must optimize buffer conditions, concentrations, and reaction times for their specific protein and payload.

Protocol 5.1: General Procedure for Oxime Ligation

Objective: To conjugate a ketone-functionalized molecule to a protein containing an aminooxy group.

Materials:

-

Protein-ONH₂ in 100 mM Sodium Phosphate Buffer, pH 7.0

-

Ketone-functionalized linker/payload (10-50 mM stock in DMSO)

-

Aniline (1 M stock in DMSO)

-

Reaction Buffer: 200 mM Sodium Acetate, pH 4.5

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Buffer Exchange: Exchange the protein into the Reaction Buffer (pH 4.5) using a desalting column. Adjust the protein concentration to 1-5 mg/mL (typically 10-100 µM).

-

Reagent Addition: Add the ketone-functionalized payload to the protein solution to a final concentration of 10-20 molar equivalents.

-

Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10-100 mM. Causality Note: Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the ketone, thereby accelerating the rate-limiting dehydration step of oxime formation.[5]

-

Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. Monitor the reaction progress using LC-MS or SDS-PAGE.

-

Purification: Once the reaction is complete, remove excess reagents and the catalyst by size exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm conjugation and purity via mass spectrometry (deconvoluted ESI-MS) and SDS-PAGE.

Protocol 5.2: General Procedure for Hydrazone Ligation

Objective: To conjugate a ketone-functionalized molecule to a protein containing a hydrazine group.

Materials:

-

Protein-Hydrazine in PBS, pH 7.4

-

Ketone-functionalized linker/payload (10-50 mM stock in DMSO)

-

Desalting column

Procedure:

-

Preparation: Ensure the protein is in a neutral pH buffer (e.g., PBS, pH 7.2-7.4). Adjust the protein concentration to 1-5 mg/mL.

-

Reagent Addition: Add the ketone-functionalized payload to the protein solution to a final concentration of 5-10 molar equivalents. Expertise Note: Hydrazone ligation is typically faster than uncatalyzed oxime ligation, often requiring a lower excess of the labeling reagent.[10]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. Monitor progress via LC-MS.

-

Purification: Remove unreacted payload using a desalting column or size exclusion chromatography.

-

Characterization: Confirm the final conjugate by mass spectrometry and SDS-PAGE.

Conclusion and Future Outlook

6-Amino-5-oxohexanoic acid hydrochloride represents a powerful, yet currently underutilized, tool for protein chemists. Its trifunctional nature provides a robust platform for building complex, well-defined bioconjugates. The true value of this reagent is unlocked by understanding the principles of bioorthogonal chemistry, specifically the reliable and selective nature of oxime and hydrazone ligations. By providing a ketone handle on a flexible six-carbon backbone, it enables the precise assembly of ADCs, the creation of fluorescently labeled probes, and the synthesis of structurally constrained peptides. As the demand for homogenous and precisely engineered protein therapeutics grows, the strategic application of such multifunctional linkers will become increasingly critical, moving from a niche chemical curiosity to a cornerstone of advanced biopharmaceutical design.

References

-

Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100-9103. [Link]

-

Leatherbarrow, R. J., & Perera, S. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]

-

Kubota, H., & Miller, L. W. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14598-14618. [Link]

-

PubChem. (n.d.). 6-Amino-5-hydroxy-3-methyl-6-oxohexanoic acid. Retrieved from [Link]

-

Li, Z., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 15(2), 347-353. [Link]

-

Popp, B. V., & Francis, M. B. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(6), 335-344. [Link]

-

Rashidian, M., et al. (2012). Rapid Catalyst-Free Hydrazone Ligation: Protein–Pyridoxal Phosphoramides. Bioconjugate Chemistry, 23(12), 2347-2352. [Link]

-

White, C. J., & Yudin, A. K. (2015). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Angewandte Chemie International Edition, 54(49), 14949-14953. [Link]

-

Fang, G., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Current Opinion in Chemical Biology, 31, 126-133. [Link]

-

Kölmel, D. K., & Kool, E. T. (2012). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 51(32), 7934-7938. [Link]

-

Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2014). Protein conjugation with genetically encoded unnatural amino acids. Chemical Reviews, 114(9), 4764-4806. [Link]

-

PubChem. (n.d.). 2-Amino-6-hydroxy-5-oxohexanoic acid. Retrieved from [Link]

-

ResearchGate. (2025). CERTAIN REACTIONS OF GAMMA KETONIC ACIDS. Retrieved from [Link]

-

Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114-2127. [Link]

-

Wikipedia. (n.d.). α-Aminoadipic acid. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding Keto Acids: The Biochemical Powerhouses. Retrieved from [Link]

-

biocrates. (2023). Alpha-aminoadipic acid. Retrieved from [Link]

-

Loder, P. B., & Abraham, E. P. (1971). Biosynthesis of peptides containing α-aminoadipic acid and cysteine in extracts of a Cephalosporium sp. Biochemical Journal, 123(5), 97P-98P. [Link]

-

KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Retrieved from [Link]

-

Molbase. (n.d.). 6-AMINO-6-OXO-HEXANOIC ACID. Retrieved from [Link]

-

Borsook, H., Deasy, C. L., Haagen-Smit, A. J., Keighley, G., & Lowy, P. H. (1948). Alpha-aminoadipic acid: A product of lysine metabolism. Journal of Biological Chemistry, 176(3), 1383-1393. [Link]

-

PubChem. (n.d.). 6-Amino-5-oxohexanoic acid. Retrieved from [Link]

Sources

- 1. Bioconjugation - Wikipedia [en.wikipedia.org]

- 2. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-5-oxohexanoic acid | C6H11NO3 | CID 12349316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

6-Amino-5-oxohexanoic acid hydrochloride as a lysine analog

An In-depth Technical Guide to 6-Amino-5-oxohexanoic Acid Hydrochloride as a Putative Lysine Analog for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 6-amino-5-oxohexanoic acid hydrochloride, a derivative of the well-established lysine analog, 6-aminohexanoic acid. While the biological role of 6-amino-5-oxohexanoic acid hydrochloride is not extensively documented, its structural similarity to lysine and its parent compound suggests its potential as a valuable tool for researchers in chemical biology and drug development. This document will explore the established precedent of 6-aminohexanoic acid as a lysine analog, propose a hypothesized mechanism of action for the 5-oxo derivative, and provide detailed experimental protocols for its validation and application. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the potential of this compound as a novel lysine mimetic.

Introduction: The Potential of a Novel Lysine Analog

Lysine, an essential amino acid, plays a pivotal role in a myriad of biological processes, including protein structure and function, enzyme catalysis, and post-translational modifications. Consequently, molecules that can mimic or antagonize the function of lysine are of significant interest in both basic research and therapeutic development.[1][2] 6-aminohexanoic acid, a synthetic derivative of lysine, is a well-characterized lysine analog with established clinical applications as an antifibrinolytic agent.[1][3] This guide focuses on a structurally related compound, 6-amino-5-oxohexanoic acid hydrochloride. The introduction of a keto group at the 5-position of the hexanoic acid backbone presents an intriguing modification that could modulate its biological activity, offering new avenues for research and therapeutic intervention. This document will serve as a technical resource for exploring the potential of 6-amino-5-oxohexanoic acid hydrochloride as a novel lysine analog.

The Precedent: 6-Aminohexanoic Acid as a Validated Lysine Analog

To understand the potential of 6-amino-5-oxohexanoic acid, it is crucial to first examine the well-established role of its parent compound, 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA).

Mechanism of Action as an Antifibrinolytic Agent

6-Aminohexanoic acid is a synthetic lysine analog that functions as a potent inhibitor of fibrinolysis.[1] Its mechanism of action is rooted in its ability to competitively block the lysine-binding sites on plasminogen, the zymogen precursor of the fibrin-degrading enzyme plasmin.[4][5] By occupying these sites, 6-aminohexanoic acid prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and stabilizing blood clots.[6][7][8] This interaction is a direct consequence of the structural similarity between the ε-amino group and carboxylate of lysine and the corresponding functional groups on 6-aminohexanoic acid.

Applications in Research and Medicine

Beyond its clinical use in treating bleeding disorders, 6-aminohexanoic acid has been employed in research as a tool to probe protein-protein interactions involving lysine residues.[9] It is also utilized as a flexible linker in the synthesis of peptides and other bioactive molecules, where its lysine-like character can be advantageous.[1][2][10]

Hypothesized Mechanism of Action of 6-Amino-5-oxohexanoic Acid as a Lysine Analog

The introduction of a carbonyl group at the 5-position of 6-aminohexanoic acid is hypothesized to alter its electronic and steric properties, potentially leading to a modified interaction with lysine-binding proteins.

Structural Comparison with Lysine

As illustrated below, 6-amino-5-oxohexanoic acid retains the key pharmacophoric features of lysine: a terminal amino group and a carboxylate group separated by a flexible alkyl chain. The 5-oxo group introduces a planar, electron-withdrawing feature that could influence its binding affinity and specificity for lysine-binding pockets.

Figure 2. Workflow for the in vitro enzyme inhibition assay.

Protocol 2: Competitive Binding Assay with Plasminogen

This protocol is designed to assess whether 6-amino-5-oxohexanoic acid hydrochloride can compete with lysine for binding to plasminogen, similar to its parent compound.

Materials:

-

Human plasminogen

-

Lysine-Sepharose or other lysine-immobilized resin

-

6-Amino-5-oxohexanoic acid hydrochloride

-

6-Aminohexanoic acid (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., binding buffer with a high concentration of 6-aminohexanoic acid)

-

Protein quantification assay (e.g., Bradford or BCA)

-

Centrifuge tubes

Procedure:

-

Prepare the Lysine Resin:

-

Equilibrate the Lysine-Sepharose resin with binding buffer.

-

-

Set up Competition Reactions:

-

In separate tubes, mix a fixed amount of plasminogen with increasing concentrations of 6-amino-5-oxohexanoic acid hydrochloride or 6-aminohexanoic acid in binding buffer. Include a control with no inhibitor.

-

Incubate the mixtures at room temperature for 30 minutes to allow for binding.

-

-

Binding to Resin:

-

Add the equilibrated Lysine-Sepharose resin to each tube.

-

Incubate for 1 hour at 4°C with gentle agitation to allow the unbound plasminogen to bind to the resin.

-

-

Separation and Quantification:

-

Centrifuge the tubes to pellet the resin.

-

Carefully collect the supernatant, which contains the plasminogen that was prevented from binding to the resin by the inhibitor.

-

Quantify the amount of protein in the supernatant using a protein quantification assay.

-

-

Data Analysis:

-

Plot the amount of plasminogen in the supernatant against the inhibitor concentration.

-

A dose-dependent increase in the amount of supernatant plasminogen indicates competitive binding.

-

Data Presentation

The results from the experimental validations can be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for Lysine Decarboxylase Inhibition

| Compound | IC50 (µM) |

| 6-Aminohexanoic acid | Value from experiment |

| 6-Amino-5-oxohexanoic acid HCl | Value from experiment |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-amino-5-oxohexanoic acid hydrochloride may not be readily available, precautions should be taken based on the MSDS for the closely related compound, 6-aminohexanoic acid. [11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [11]* Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area. [11]* Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Amino-5-oxohexanoic acid hydrochloride represents an unexplored but potentially valuable molecule for the study of lysine-dependent biological processes. Its structural analogy to lysine and 6-aminohexanoic acid provides a strong rationale for its investigation as a novel enzyme inhibitor or chemical probe. The experimental protocols outlined in this guide offer a clear path for researchers to validate its function as a lysine analog and to explore its potential applications in their respective fields. Through rigorous scientific inquiry, the full potential of this intriguing compound can be unlocked.

References

- BenchChem. (2025). Application Notes and Protocols for Incorporating Photo-DL-lysine-d2 into Proteins for Interaction Studies.

- Vertex AI Search. (n.d.).

-

Iwanejko, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

- Chemical Communications. (2021).

- Thermo Fisher Scientific. (2015, February 11). SAFETY DATA SHEET: 6-Aminohexanoic acid.

-

Miles, L. A., et al. (2005). Specific conformational changes of plasminogen induced by chloride ions, 6-aminohexanoic acid and benzamidine, but not the overall openness of plasminogen regulate, production of biologically active angiostatins. Biochemical Journal, 391(Pt 1), 135–143. [Link]

-

Kisselev, A. F., & Crews, C. M. (2014). Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries. Journal of the American Chemical Society, 136(12), 4583–4590. [Link]

-

Takada, A., et al. (2002). The effect of 6-aminohexanoic acid and fucoidan on the activation of glutamic plasminogen by streptokinase. Blood Coagulation & Fibrinolysis, 13(4), 355–359. [Link]

-

Takada, A., et al. (1979). Effects of tranexamic acid, CIS-AMCHA, and 6-aminohexanoic acid on the activation rate of plasminogen by urokinase in the presence of clot. Thrombosis Research, 14(4-5), 577–585. [Link]

-

Midura-Nowaczek, K., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1229. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12349316, 6-Amino-5-oxohexanoic acid. Retrieved from [Link]

-

Isobe, K., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 81(12), 2407–2410. [Link]

-

Takada, A., et al. (2003). Mechanism of the stimulatory effect of 6-aminohexanoic acid on plasminogen activation by streptokinase or tissue plasminogen activator: the role of chloride. Thrombosis Research, 112(1-2), 87–93. [Link]

-

ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Retrieved from [Link]

-

Linscheid, M. W. (2012). Oxidative protein labeling in mass-spectrometry-based proteomics. Analytical and Bioanalytical Chemistry, 404(4), 967–979. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9905942, 6-Oxolysine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77586265, 6-Amino-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexanoic acid. Retrieved from [Link]

-

Chibber, B. A., & Mangel, T. K. (1986). Effects of penicillins and 6-aminohexanoic acid on the kinetics of human plasmin. Biochemical Pharmacology, 35(4), 609–612. [Link]

-

Iwanejko, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

-

ResearchGate. (2021, November 5). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

-

Wang, Q., et al. (2014). In vitro inhibition of lysine decarboxylase activity by organophosphate esters. Biochemical Pharmacology, 92(3), 511–519. [Link]

- Royal Society of Chemistry. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.

-

Lee, W. H., et al. (2017). Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution. PLoS One, 12(1), e0170149. [Link]

-

Al-Zoubi, M. S., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 220. [Link]

-

ResearchGate. (2017, October 11). An enzymatic method for the production of 6- oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific conformational changes of plasminogen induced by chloride ions, 6-aminohexanoic acid and benzamidine, but not the overall openness of plasminogen regulate, production of biologically active angiostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of 6-aminohexanoic acid and fucoidan on the activation of glutamic plasminogen by streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Mechanism of the stimulatory effect of 6-aminohexanoic acid on plasminogen activation by streptokinase or tissue plasminogen activator: the role of chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of penicillins and 6-aminohexanoic acid on the kinetics of human plasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

Stability, Storage, and Analytical Application of 6-Amino-5-oxohexanoic Acid Hydrochloride: A Technical Guide

Executive Summary

6-Amino-5-oxohexanoic acid hydrochloride (6-AOHA·HCl, CAS No. 62409-52-3) is a critical analytical reagent, functioning primarily as the gold-standard internal standard (IS) for the quantification of 5-aminolevulinic acid (5-ALA) in clinical, pharmacokinetic, and toxicological studies[1][2]. As a direct homologue of 5-ALA, 6-AOHA shares its

Chemical Mechanics of Instability

To understand the strict storage requirements of 6-AOHA·HCl, one must first understand the inherent reactivity of

The Self-Condensation Pathway

In its free-base form, 6-AOHA possesses both a nucleophilic primary amine and an electrophilic carbonyl carbon. This dual reactivity makes the molecule highly susceptible to intermolecular self-condensation. The amine group of one molecule attacks the carbonyl group of another, rapidly forming a cyclic dihydropyrazine intermediate. Upon exposure to ambient oxygen, this intermediate spontaneously oxidizes into a stable, analytically useless pyrazine derivative[4][5].

The Protective Role of the Hydrochloride Salt

To arrest this degradation, 6-AOHA is synthesized and supplied as a hydrochloride salt. The addition of HCl protonates the primary amine, converting it into an ammonium cation (

The Threat of Hygroscopicity

Despite the stability imparted by the salt form, 6-AOHA·HCl is profoundly hygroscopic[7]. If exposed to atmospheric moisture, water molecules integrate into the crystal lattice. This absorbed water acts as a dielectric medium that can facilitate localized hydrolysis or pH shifts. Even trace amounts of basic impurities in the presence of moisture will trigger deprotonation, reverting the stable salt back to the reactive free base, thereby re-initiating the self-condensation cascade[8][9].

Mechanistic pathway of 6-AOHA degradation versus hydrochloride salt stabilization.

Storage & Handling Directives

To maintain scientific integrity and ensure reproducible analytical results, the handling of 6-AOHA·HCl must follow a strict, self-validating protocol designed to mitigate thermal and hydrolytic degradation[6][8].

Quantitative Stability Matrix

The following table summarizes the critical storage parameters and the causality behind each requirement:

| Parameter | Optimal Condition | Causality / Consequence of Deviation |

| Temperature | -20°C (Deep Freeze) | Prevents thermal activation of degradation pathways. Ambient storage reduces shelf life to <1 month[6][8]. |

| Atmosphere | Inert Gas (Ar/N₂) | Displaces oxygen and moisture, preventing oxidative degradation of any trace free-base[7]. |

| Container | Amber Glass, Sealed | Protects from UV-catalyzed degradation. Glass prevents plasticizer leaching[8][9]. |

| Moisture | Desiccated (<10% RH) | Highly hygroscopic. Moisture acts as a solvent, enabling local deprotonation and self-condensation[7][9]. |

| Handling | Equilibrate before opening | Opening cold containers causes atmospheric condensation directly onto the hygroscopic powder, ruining the batch[8]. |

Standard Operating Procedure for Handling:

-

Remove the desiccated container from the -20°C freezer.

-

Crucial Step: Allow the sealed container to equilibrate to room temperature for at least 30 minutes in a desiccator.

-

Purge the vial with Argon or Nitrogen immediately after extracting the required mass.

-

Reseal tightly and return to -20°C immediately.

Analytical Workflow: 6-AOHA·HCl as an Internal Standard

5-ALA is a critical biomarker for lead poisoning (due to its accumulation when lead inhibits

6-AOHA·HCl is the optimal internal standard because its additional methylene group provides baseline chromatographic resolution from 5-ALA, while its identical

The Hantzsch Derivatization Protocol

The most robust method for detecting 5-ALA and 6-AOHA utilizes a modified Hantzsch condensation reaction. The

Step-by-Step Methodology:

-

Sample Spiking: Add a known concentration of 6-AOHA·HCl (e.g., 20 mg/L stock solution) to the biological sample (urine, plasma, or cell lysate)[11].

-

Protein Precipitation: Treat the sample with aqueous HCl or a precipitating agent to release protein-bound targets and clear the matrix[12].

-

Reagent Addition: Add 15% (v/v) acetylacetone (prepared in ethanol/water) and 10-37% formaldehyde solution to the sample[10][11].

-

Condensation (Heating): Incubate the mixture (e.g., 90°C for 15 minutes, or 100°C for 10 minutes) to drive the formation of the fluorescent 2,6-diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine derivative[13][12].

-

Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 HPLC column using an isocratic or gradient mobile phase (e.g., methanol/water/glacial acetic acid)[12].

-

Fluorescence Detection: Monitor the eluent at an excitation wavelength of 370 nm and an emission wavelength of 460 nm[13][12].

Analytical workflow for 5-ALA quantification using 6-AOHA·HCl as an internal standard.

Conclusion

The utility of 6-Amino-5-oxohexanoic acid hydrochloride in analytical chemistry is inextricably linked to the rigorous maintenance of its structural integrity. Because the

References

-

PubChem. "6-Amino-5-oxohexanoic acid." National Center for Biotechnology Information. URL:[Link]

-

Gorchein, A. "Determination of δ-aminolaevulinic acid in biological fluids by gas-liquid chromatography with electron-capture detection." Biochemical Journal, 1984. URL:[Link]

-

Carl ROTH. "Safety Data Sheet: 5-Aminolevulinic acid hydrochloride." Carl ROTH, 2024. URL:[Link]

-

"Lead and its compounds - Determination of δ-aminolevulinic acid in urine by HPLC with fluorescence detection." Biomonitoring Methods, 2018. URL:[Link]

-

Donnelly et al. "Practical considerations in the pharmaceutical analysis of methyl and hexyl ester derivatives of 5-aminolevulinic acid." SciSpace, 2009. URL:[Link]

-

"A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues." PMC, NIH. URL:[Link]

Sources

- 1. molbase.com [molbase.com]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Mdphp(hydrochloride) | 24622-61-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 5-Aminolevulinic acid hydrochloride - CAS-Number 5451-09-2 - Order from Chemodex [chemodex.com]

- 8. carlroth.com [carlroth.com]

- 9. westliberty.edu [westliberty.edu]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Orthogonal Bioconjugation of 6-Amino-5-oxohexanoic Acid Hydrochloride

Executive Summary & Mechanistic Rationale

The engineering of Peptide-Drug Conjugates (PDCs) and targeted molecular probes requires highly stable, flexible, and chemically orthogonal linkers. 6-Amino-5-oxohexanoic acid hydrochloride (a homologue of δ-aminolevulinic acid) represents a premier bifunctional spacer for such applications. While traditionally utilized as a highly specific internal standard for clinical mass spectrometry[1], its unique structural topology—an

The Causality of Design: Standard bioconjugation relies heavily on native lysine (amine) or cysteine (thiol) residues, which often leads to heterogeneous mixtures due to the presence of multiple such residues in complex peptides. By integrating 6-amino-5-oxohexanoic acid into the peptide backbone via standard Solid-Phase Peptide Synthesis (SPPS), researchers introduce a bio-orthogonal ketone handle . This ketone is inert to standard SPPS conditions but highly reactive toward aminooxy- or hydrazide-functionalized payloads via oxime/hydrazone ligation, ensuring 100% site-specific conjugation[2].

De Novo Chemical Synthesis Workflow

To ensure high purity and scalability, the synthesis of 6-amino-5-oxohexanoic acid hydrochloride is achieved via a highly chemoselective organometallic addition to a Weinreb amide, followed by global acidic deprotection.

Experimental Protocol: Synthesis of the Spacer

Step 1: Preparation of N-Boc-Glycine Weinreb Amide

-

Dissolve N-Boc-Glycine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C. Stir for 12 hours at room temperature.

-

Validation: Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Confirm the intermediate via LC-MS (Expected [M+H]⁺: 219.1).

Step 2: Chemoselective Organozinc Addition

-

In a flame-dried flask under Argon, prepare (4-ethoxy-4-oxobutyl)zinc(II) bromide (1.5 eq) in anhydrous THF using Knochel’s methodology.

-

Cool the Weinreb amide solution to 0°C and add the organozinc reagent dropwise.

-

Causality: Organozinc is explicitly chosen over Grignard reagents to prevent intramolecular cyclization of the ester-halogen precursor and to avoid over-addition to the resulting ketone. The Weinreb amide forms a stable 5-membered chelate intermediate that collapses only upon aqueous workup, exclusively yielding the ketone.

-

Quench with saturated NH₄Cl and extract with Ethyl Acetate.

Step 3: Global Deprotection and Salt Formation

-

Dissolve the resulting N-Boc-6-amino-5-oxohexanoic acid ethyl ester in 6M HCl.

-

Reflux at 90°C for 4 hours.

-

Causality: The strong acid simultaneously hydrolyzes the ethyl ester to a carboxylic acid and cleaves the Boc protecting group. The ketone remains stable under these conditions.

-

Validation: Lyophilize the aqueous layer to yield 6-Amino-5-oxohexanoic acid hydrochloride as a white powder. Verify purity via reversed-phase HPLC and MS[3].

Workflow for the chemical synthesis of 6-Amino-5-oxohexanoic acid hydrochloride.

Peptide Modification & Orthogonal Conjugation

To utilize this spacer in SPPS, the free amine must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group[2].

Fmoc Protection Protocol

-

Dissolve 6-Amino-5-oxohexanoic acid hydrochloride in 10% Na₂CO₃ (aq) and cool to 0°C.

-

Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

-

Self-Validation: Monitor the disappearance of the primary amine using a ninhydrin spot test.

-

Acidify to pH 2.0 with 1M HCl, extract with Ethyl Acetate, and crystallize to obtain Fmoc-6-amino-5-oxohexanoic acid .

SPPS Integration and Oxime Ligation Workflow

-

Coupling: Couple the Fmoc-protected spacer to the N-terminus or a specific lysine side-chain of the resin-bound peptide using HATU/DIPEA chemistry.

-

Cleavage: Cleave the peptide from the resin using standard TFA/scavenger cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The ketone is entirely stable to TFA.

-

Oxime Ligation: Dissolve the purified ketone-bearing peptide in 100 mM Sodium Acetate buffer (pH 4.5). Add the aminooxy-functionalized payload (e.g., Aminooxy-PEG-Fluorophore) (1.5 eq) and 50 mM Aniline.

-

Causality of Aniline Catalysis: At pH 4.5, aniline acts as a nucleophilic catalyst, rapidly forming a highly electrophilic protonated Schiff base (anilinium intermediate) with the ketone. The

-effect of the aminooxy group allows it to rapidly displace the aniline via transimination, accelerating the ligation kinetics by >50-fold compared to the uncatalyzed reaction.

Integration of the 5-oxo spacer into SPPS and orthogonal oxime bioconjugation.

Quantitative Data Summaries

To establish a self-validating system, researchers must benchmark their synthesized intermediates and final conjugates against established analytical parameters[3].

Table 1: Analytical Validation Parameters for 6-Amino-5-oxohexanoic acid

| Parameter | Specification / Setting | Rationale |

| Molecular Formula | C₆H₁₁NO₃ • HCl | Validated via High-Resolution Mass Spectrometry (HRMS). |

| Precursor Ion (ESI+) | m/z 146.1 [M+H]⁺ | Free base mass prior to fragmentation[4]. |

| Primary Product Ion | m/z 128.1 | Loss of H₂O (-18 Da), standard for terminal carboxylic acids. |

| Secondary Product Ion | m/z 85.1 | Cleavage at the ketone |

| HPLC Mobile Phase | 0.1% Formic Acid in H₂O (A) / MeCN (B) | Ensures protonation of the amine for sharp peak shape on C18 columns[3]. |

Table 2: Optimization Matrix for Oxime Bioconjugation

| Reaction pH | Aniline Catalyst | Reaction Time | Conjugation Yield (%) | Observation |

| 7.4 | None | 24 h | < 20% | Uncatalyzed oxime formation is kinetically sluggish at physiological pH. |

| 4.5 | None | 12 h | 65% | Acidic pH activates the ketone, but lacks transimination acceleration. |

| 4.5 | 50 mM | 2 h | > 95% | Optimal: Aniline forms reactive Schiff base; pH maximizes aminooxy nucleophilicity. |

| 2.0 | 50 mM | 2 h | 40% | Over-acidification protonates the aminooxy group, killing its nucleophilicity. |

References

- Benchchem.6-Aminoheptanoic acid hydrochloride | 854217-66-6. Advanced Chemical Synthesis Methods and Bioconjugation Strategies.

- ResearchGate.The chemical structures of 5-aminolevulinic acid (ALA) and related homologues. LC-MS/MS Methodologies and Ion Suppression Analysis.

- Sigma-Aldrich.6-amino-5-oxohexanoic acid | 3131-85-9. Chemical Properties and Analytical Data.

- ResearchGate.Determination of δ-aminolevulinic acid in urine by HPLC with fluorescence detection. Utilizing 6-Amino-5-oxohexanoic acid as an Internal Standard.

Sources

Application Note: Orthogonal Functionalization in Affinity Chromatography Using 6-Amino-5-oxohexanoic Acid Hydrochloride as a Trifunctional Spacer Arm

Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Focus: Advanced Bioconjugation, Steric Optimization, and Resin Functionalization

Introduction & Mechanistic Rationale

In affinity chromatography, the spatial orientation of an immobilized ligand is as critical as its binding affinity. When small molecule ligands, peptides, or enzyme inhibitors are coupled directly to a bulky support matrix (e.g., cross-linked agarose), steric hindrance frequently prevents the target macromolecule from accessing the ligand's binding pocket. To overcome this, spacer arms are employed to project the ligand away from the matrix backbone and into the mobile phase.

While 6-aminohexanoic acid (6-AHA) is the industry-standard 6-carbon spacer arm—most notably utilized in commercial NHS-activated Sepharose resins—it possesses a purely aliphatic, hydrophobic core. This hydrophobicity can inadvertently promote non-specific protein adsorption via weak hydrophobic interaction chromatography (HIC) effects.

The Innovation: By substituting the standard spacer with 6-Amino-5-oxohexanoic acid hydrochloride (a structural homologue of 5-aminolevulinic acid), bioprocess scientists can fundamentally upgrade the resin's architecture.

Causality of the Chemical Design:

-

Hydrophilic Disruption: The introduction of a ketone group at the C5 position disrupts the contiguous aliphatic chain. The carbonyl oxygen acts as a hydrogen-bond acceptor, increasing the local aqueous compatibility of the spacer and reducing non-specific hydrophobic binding of off-target proteins.

-

Trifunctional Bioorthogonality: Standard spacers are bifunctional (amine and carboxylate). 6-Amino-5-oxohexanoic acid is trifunctional . While the N-terminus (primary amine) anchors to the matrix and the C-terminus (carboxylate) conjugates to the ligand, the C5-ketone remains chemically inert during standard amide-bond formation. This preserved ketone serves as a bioorthogonal handle for downstream site-specific labeling (e.g., via hydrazone or oxime ligation), allowing researchers to attach fluorescent probes to monitor column degradation without compromising ligand binding capacity.

For foundational principles on spacer arm chemistry and steric relief, refer to .

Physicochemical Profile & Comparative Data

The strategic advantage of 6-Amino-5-oxohexanoic acid over traditional spacers is summarized in the quantitative and qualitative data below.

| Parameter | 6-Aminohexanoic Acid (Standard) | 6-Amino-5-oxohexanoic Acid (Advanced) |

| Molecular Formula | ||

| Chain Length | 6 atoms (~8.5 Å projection) | 6 atoms (~8.5 Å projection) |

| Functional Groups | Bifunctional (Amine, Carboxyl) | Trifunctional (Amine, Carboxyl, Ketone) |

| Hydrophobicity | High (Contiguous aliphatic chain) | Reduced (Disrupted by C5 carbonyl dipole) |

| Orthogonal Reactivity | None | High (Hydrazone/Oxime ligation at C5) |

| Steric Relief | Excellent | Excellent |

Mandatory Visualization: Trifunctional Bioconjugation Workflow

The following diagram illustrates the orthogonal bioconjugation strategy, demonstrating how the matrix, spacer, ligand, and an optional diagnostic probe are assembled into a cohesive affinity system.

Fig 1: Stepwise assembly of the affinity matrix utilizing the trifunctional spacer arm for orthogonal labeling.

Experimental Protocols

The following methodologies provide a step-by-step, self-validating system for synthesizing the custom affinity resin.

Protocol 1: Matrix Activation and Spacer Immobilization

Objective: Covalently attach the primary amine of 6-Amino-5-oxohexanoic acid to an NHS-activated agarose matrix.

Mechanistic Insight: NHS-activated matrices form highly stable amide bonds with primary amines. The reaction is performed at pH 8.0–8.3 to ensure the primary amine of the spacer (

-

Resin Preparation: Transfer 5 mL of NHS-activated agarose slurry to a sintered glass funnel. Wash with 10–15 column volumes (CV) of ice-cold 1 mM HCl to remove the isopropanol storage solution while preventing premature NHS ester hydrolysis.

-

Spacer Solution: Dissolve 6-Amino-5-oxohexanoic acid hydrochloride (100 mM final concentration) in Coupling Buffer (0.2 M

, 0.5 M NaCl, pH 8.3). Note: The high salt concentration (0.5 M NaCl) minimizes non-specific ionic interactions during coupling. -

Coupling Reaction: Immediately mix the washed resin with 5 mL of the spacer solution. Rotate end-over-end at room temperature for 2 hours (or 4°C overnight).

-

Quenching: Drain the flow-through and collect it for validation. Block any unreacted NHS groups by incubating the resin with 0.1 M Tris-HCl (pH 8.5) for 1 hour.

-

Washing: Wash the resin with alternating cycles of high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound spacer.

Self-Validation Checkpoint 1 (Mass Balance): Perform a standard Ninhydrin assay (absorbance at 570 nm) on the collected flow-through from Step 4. Subtract the unreacted spacer concentration from the initial 100 mM starting solution. This mass balance calculation provides an exact quantification of the spacer density (µmol/mL resin) immobilized on the matrix.

Protocol 2: Ligand Conjugation via EDC/NHS Chemistry

Objective: Couple an amine-bearing target ligand to the terminal carboxylate of the immobilized spacer.

Mechanistic Insight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxylates to form an unstable O-acylisourea intermediate. The addition of sulfo-NHS converts this into a semi-stable amine-reactive NHS ester. This reaction must be performed in buffers devoid of primary amines or carboxylates (e.g., MES buffer).

-

Equilibration: Wash the spacer-coupled resin (from Protocol 1) with 10 CV of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Activation: Add EDC (2 mM) and sulfo-NHS (5 mM) to the resin suspension. Rotate for 15 minutes at room temperature.

-

Ligand Addition: Rapidly wash the resin with 2 CV of ice-cold Activation Buffer to remove excess EDC. Immediately add the target ligand (e.g., a purified protein or amine-bearing drug, 1–5 mg/mL) dissolved in PBS (pH 7.4).

-

Conjugation: Rotate the suspension at room temperature for 2 hours.

-

Elution of Unbound Ligand: Drain the column and collect the flow-through. Wash extensively with PBS.

Self-Validation Checkpoint 2 (Ligand Depletion): Perform a BCA Protein Assay (or UV absorbance at 280 nm for small molecules) on the collected flow-through. The reduction in ligand concentration compared to the starting solution validates the successful covalent tethering of the ligand to the spacer arm.

Protocol 3: Orthogonal Labeling of the Ketone Handle (Optional Diagnostic)

Objective: Utilize the C5-ketone to attach a fluorescent probe for spatial mapping and column health monitoring.

Mechanistic Insight: Ketones react with hydrazides to form stable hydrazone linkages. This reaction is highly specific and orthogonal to amine/carboxylate chemistries. It is optimally catalyzed at mildly acidic pH (4.5–5.5) using aniline as a nucleophilic catalyst, which forms a highly reactive Schiff base intermediate.

-

Equilibration: Wash a 100 µL aliquot of the fully functionalized resin with Labeling Buffer (0.1 M Sodium Acetate, pH 5.0).

-

Probe Addition: Add 100 µM of a fluorescent hydrazide (e.g., Alexa Fluor™ 488 Hydrazide) and 10 mM aniline to the resin.

-

Incubation: Protect from light and incubate for 2 hours at room temperature with gentle agitation.

-

Washing: Wash the resin extensively with PBS until the flow-through is completely clear of fluorescence.

Self-Validation Checkpoint 3 (Visual Confirmation): Examine the resin aliquot under a fluorescence microscope. Uniform fluorescence across the beads confirms that the spacer arms are evenly distributed and structurally intact. A decrease in fluorescence over months of column use can serve as a quantitative indicator of matrix degradation or spacer cleavage.

References

-

Bioconjugate Techniques (3rd Edition) Hermanson, G. T. (2013). Academic Press. URL:[Link]

purification of peptides containing 6-Amino-5-oxohexanoic acid hydrochloride

Purification of Peptides Containing 6-Amino-5-oxohexanoic Acid Hydrochloride: Overcoming -Aminoketone Reactivity in Bioconjugation Workflows

Introduction & Scientific Context

6-Amino-5-oxohexanoic acid hydrochloride (CAS 62409-52-3) is an

However, incorporating this non-natural amino acid into synthetic peptides introduces severe purification challenges. Once the protecting groups (e.g., Fmoc, Boc) are removed during solid-phase peptide synthesis (SPPS) cleavage, the deprotected

Mechanistic Insights: Causality Behind Purification Challenges

The purification of peptides containing 6-amino-5-oxohexanoic acid is complicated by two primary degradation pathways driven by the electrophilic 5-oxo group and the nucleophilic primary amine:

-

Schiff Base Formation (Imine Condensation): If the pH of the peptide solution rises above 5.0, the free N-terminal amine or the

-amino groups of lysine residues can intramolecularly attack the 5-oxo group. This dehydration reaction forms a Schiff base, observable via Liquid Chromatography-Mass Spectrometry (LC-MS) as a characteristic mass shift of -18 Da. -

Pyrazine Dimerization (Self-Condensation):

-Aminoketones are classic intermediates in [5]. Two molecules of the

Standard RP-HPLC often relies on 0.1% Trifluoroacetic acid (TFA). While TFA protonates the amine (preventing nucleophilic attack initially), the lyophilization process concentrates the TFA, dropping the local pH to < 1.0. This extreme acidity catalyzes keto-enol tautomerism and irreversible degradation of the ketone.

Degradation pathways of alpha-aminoketones versus stabilized conditions.

Experimental Protocols: Step-by-Step Methodology

To overcome these causal mechanisms, the purification protocol must suppress nucleophilic attack by maintaining strict protonation of the amine (

Phase 1: Pre-Purification Sample Preparation

-

Cleavage: Cleave the peptide from the solid support using a standard TFA/TIPS/Water (95:2.5:2.5 v/v/v) cocktail for exactly 2 hours. Prolonged exposure leads to ketone degradation.

-

Precipitation: Extrude the cleavage cocktail directly into 10 volumes of pre-chilled (-20°C) diethyl ether. Centrifuge at 4,000 x g for 5 minutes.

-

Causality: Rapid cold precipitation minimizes the peptide's exposure to concentrated TFA, which can catalyze side reactions during the transition to the aqueous phase.

-

-

Solubilization: Dissolve the crude peptide pellet in 0.1% Formic Acid (FA) in LC-MS grade water. Do not use basic buffers or pure water, as a lack of hydronium ions will allow the amine to deprotonate and attack the ketone.

Phase 2: RP-HPLC Purification Strategy

-

Column Selection: Use a high-resolution C18 column (e.g., 100 Å, 5 µm) capable of operating at low temperatures.

-

Mobile Phase Optimization:

-

Buffer A: 0.1% Formic Acid in Water.

-

Buffer B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid (pH ~2.7) is preferred over 0.1% TFA (pH ~2.0). While TFA provides excellent ion pairing, it concentrates heavily during lyophilization. Formic acid is highly volatile and maintains a safe acidic environment without the harsh concentration effect.

-

-

Temperature Control: Maintain the column compartment at 10°C to 15°C. Heat acts as a catalyst for pyrazine condensation; ambient or heated columns will destroy the target peptide.

Phase 3: Post-Purification Handling

-

Fraction Collection: Collect fractions into pre-chilled tubes containing 50 µL of 0.1% FA to immediately stabilize the eluent.

-

Rapid Lyophilization: Immediately snap-freeze the pooled fractions using liquid nitrogen. Lyophilize under high vacuum (< 0.1 mbar) with a primary drying shelf temperature of -10°C.

Optimized step-by-step RP-HPLC purification workflow.

Quantitative Data Presentation

The choice of mobile phase dictates the survival of the

Table 1: Impact of RP-HPLC Mobile Phase on Peptide Yield and Impurity Profile

| Mobile Phase System | Operating pH | Target Peptide Yield (%) | Major Observed Impurities (LC-MS) |

| 0.1% TFA in H₂O / ACN | ~2.0 | 45% | Acid-catalyzed degradation products |

| 0.1% Formic Acid in H₂O / ACN | ~2.7 | 82% | Trace Schiff base (-18 Da) |

| 10 mM Ammonium Acetate | ~7.5 | < 10% | Pyrazine dimer (-36 Da), Schiff base |

Self-Validating System

A robust protocol must be self-validating. The integrity of the purification workflow is confirmed via in-process LC-MS/MS.

-

Validation Criteria: The primary peak must match the exact theoretical mass of the 6-amino-5-oxohexanoic acid-containing peptide.

-

Diagnostic Failure Modes:

-

If a mass of [M - 18] Da is observed, the solubilization buffer was insufficiently acidic, allowing intramolecular Schiff base formation.

-

If a mass of [2M - 36] Da is observed, the column temperature was too high or the local concentration of the peptide was too dense, triggering intermolecular pyrazine condensation.

-

By monitoring these specific mass shifts, the scientist can instantly diagnose whether pH or temperature controls failed during the workflow.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12349316, 6-Amino-5-oxohexanoic acid. Retrieved from[Link]

-

U.S. Environmental Protection Agency (EPA). Air Quality Criteria for Lead (Final Draft). Retrieved from [Link]

-

Biochemical Journal.

-aminolaevulinic acid in biological fluids by gas-liquid chromatography. Portland Press. Retrieved from[Link]

Sources

- 1. 6-Amino-5-oxohexanoic acid | C6H11NO3 | CID 12349316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Aminoheptanoic acid hydrochloride | 854217-66-6 | Benchchem [benchchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. 2,5-Dimethylpyrazine | 123-32-0 | Benchchem [benchchem.com]

- 6. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone|CAS 156801-59-1 [benchchem.com]

Application Note: 6-Amino-5-oxohexanoic Acid Hydrochloride as a Pro-Drug for the In Situ Generation of Protoporphyrin IX Molecular Probes

Introduction: The "Trojan Horse" Strategy in Molecular Imaging

In the realm of cellular analysis and targeted therapy, the ideal molecular probe is one that can be selectively activated within the target cell population, minimizing off-target effects and background noise. 6-Amino-5-oxohexanoic acid hydrochloride, a derivative and precursor of 5-aminolevulinic acid (5-ALA), serves as an exemplary pro-drug for such a strategy.[1][2] This non-fluorescent and biologically inert molecule acts as a "Trojan horse," readily taken up by cells where it hijacks the endogenous heme biosynthesis pathway.[3][4] This hijacking leads to the selective and significant accumulation of Protoporphyrin IX (PpIX), a highly fluorescent and photoactive molecule, effectively creating a powerful molecular probe in situ.[3][5]

This application note provides a comprehensive guide to the biochemical principles, applications, and detailed protocols for using 6-Amino-5-oxohexanoic acid hydrochloride to generate PpIX for fluorescence-based imaging and photodynamic applications.

Part 1: The Biochemical Principle - From Pro-Drug to Endogenous Probe

The utility of 6-Amino-5-oxohexanoic acid hydrochloride is entirely dependent on the cell's own heme synthesis machinery. Heme is a critical iron-containing compound essential for oxygen transport (as part of hemoglobin) and cellular respiration (as part of cytochromes). The synthesis pathway involves a series of eight enzymatic steps, beginning in the mitochondria.[6][7]

The key to this technique is bypassing the pathway's primary rate-limiting step. Under normal physiological conditions, the enzyme ALA synthase (ALAS) controls the production of 5-ALA, and its activity is tightly regulated by a negative feedback loop from the final product, heme.[2][6] By supplying an excess of an ALA precursor like 6-Amino-5-oxohexanoic acid hydrochloride, this control point is circumvented, leading to a flood of intermediates down the pathway.[2][3]

While most enzymes in the pathway can handle this increased flux, the final enzyme, ferrochelatase, which inserts iron into PpIX to form heme, becomes a bottleneck. This is particularly pronounced in many cancer cell types, which exhibit altered metabolic activity and often have lower ferrochelatase activity compared to healthy cells.[5] The result is the massive and preferential accumulation of the immediate precursor, PpIX, within the mitochondria of these target cells.

Caption: The Heme Biosynthesis Pathway and the Pro-Drug Bypass Strategy.

Part 2: Applications in High-Contrast Cellular Imaging

The accumulated PpIX is an excellent endogenous fluorescent probe. Its distinct photophysical properties allow for clear visualization and differentiation of metabolically active cells, particularly cancer cells, from surrounding healthy tissue.

Key Applications:

-

Fluorescence-Guided Surgery (FGS): A primary clinical application where patients are administered an ALA-based drug orally. During surgery, illumination with blue light (~405-410 nm) causes the tumor tissue to fluoresce bright red, allowing surgeons to achieve a more complete resection of malignant tissue.[1]

-

In Vitro Cancer Research: Used to selectively label cancer cells in culture for high-content screening, studying drug resistance, and visualizing mitochondrial morphology and health.

-

Flow Cytometry: Enables the sorting and analysis of cell populations based on their metabolic rate and ability to synthesize PpIX.

| Property | Value | Source |

| Chemical Formula | C₃₄H₃₄N₄O₄ | |

| Molar Mass | 562.66 g/mol | |

| Primary Absorption (Soret) | ~405 nm (in organic solvents) | [4][7] |

| Emission Maxima | ~635 nm and ~670 nm | [7] |

| Appearance of Fluorescence | Bright Red to Pink-Violet | [5] |

Table 1: Photophysical and Chemical Properties of Protoporphyrin IX (PpIX).

Part 3: Application as a Photosensitizer for Targeted Therapy

Beyond its role as an imaging agent, PpIX is a potent photosensitizer. This dual functionality is harnessed in Photodynamic Therapy (PDT), a minimally invasive therapeutic modality.[2][8][9]

The mechanism is straightforward:

-

Selective Accumulation: PpIX accumulates in the target (e.g., tumor) cells as described above.

-

Light Activation: The target area is illuminated with light of a wavelength that PpIX can absorb, typically red light (~635 nm), which has better tissue penetration than blue light.[2]

-

Energy Transfer & ROS Generation: Upon absorbing a photon, the PpIX molecule enters an excited triplet state. It then transfers this energy to molecular oxygen (O₂) present in the tissue, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).

-

Cellular Destruction: The ROS rapidly react with and destroy essential cellular components like lipids, proteins, and nucleic acids, leading to irreversible cell damage and apoptotic or necrotic cell death.[8][9]

Caption: The Mechanism of Protoporphyrin IX-Mediated Photodynamic Therapy (PDT).

Part 4: Experimental Protocols

The following protocols provide a framework for the in vitro use of 6-Amino-5-oxohexanoic acid hydrochloride.

Protocol 1: In Vitro Generation and Fluorescent Imaging of PpIX

Objective: To induce and visualize the accumulation of fluorescent PpIX in a cancer cell line (e.g., U87 glioblastoma, HeLa) versus a non-cancerous control cell line (e.g., primary fibroblasts).

Materials:

-

6-Amino-5-oxohexanoic acid hydrochloride (MW: 181.61 g/mol )

-

Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell lines of interest (e.g., U87 and normal human astrocytes)

-

Glass-bottom culture dishes or plates suitable for microscopy

-

Fluorescence microscope with DAPI (blue) and Texas Red/Cy5 (red) filter sets.

Methodology:

-

Prepare Stock Solution:

-

Rationale: A concentrated, sterile stock solution is required for accurate and reproducible dosing. The hydrochloride salt improves water solubility.

-

Weigh out 18.16 mg of 6-Amino-5-oxohexanoic acid hydrochloride and dissolve in 10 mL of sterile PBS to make a 10 mM stock solution.

-

Sterile filter the solution through a 0.22 µm filter. Store at 4°C for up to one month.

-

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Culture cells overnight in a 37°C, 5% CO₂ incubator to allow for attachment.

-

-

Treatment:

-

Rationale: A final concentration of 0.5-1.0 mM is typically sufficient to induce significant PpIX accumulation. An incubation time of 4-6 hours is often optimal, as this allows for enzymatic conversion without significant PpIX export or degradation.[2]

-

Prepare fresh treatment medium by diluting the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 1 mM.

-

Aspirate the old medium from the cells and replace it with the treatment medium.

-

Include a "no-treatment" control dish for each cell line.

-

Incubate the cells for 4 hours at 37°C, 5% CO₂. Protect the plates from light from this point forward.

-

-

Imaging:

-

Rationale: Washing with PBS removes the background fluorescence from the phenol red in the medium. Imaging is performed in PBS to maintain cell viability during the brief imaging period.

-

Gently wash the cells twice with 1 mL of pre-warmed, sterile PBS.

-

Add 1 mL of fresh PBS to the dish for imaging.

-

Visualize the cells on the fluorescence microscope.

-

Use a brightfield or DIC channel to assess cell morphology and confluency.

-

Use a long-pass red filter (e.g., Excitation: 405 nm, Emission: >610 nm) to visualize the red fluorescence of PpIX.

-

-

Capture images of both the treated and untreated control cells for both cell lines.

-

Expected Results:

-

Treated cancer cells (e.g., U87) should exhibit bright, punctate red fluorescence, primarily localized to the mitochondria.

-

Treated non-cancerous cells may show some faint fluorescence, but it should be significantly less intense than in the cancer cells.

-

Untreated control cells should show minimal to no red autofluorescence.

Protocol 2: Quantification of Intracellular PpIX by Spectrofluorometry

Objective: To quantitatively measure the amount of PpIX produced by different cell lines after treatment.

Materials:

-

Cells cultured and treated in 6-well plates as described in Protocol 1.

-

Trypsin-EDTA

-

Cell scraper

-

Lysis Buffer: 1:1 (v/v) solution of 1 M Perchloric Acid and Methanol. (Handle with extreme care in a chemical fume hood).

-

Protoporphyrin IX disodium salt (for standard curve)

-

96-well black, clear-bottom plates

-

Spectrofluorometer

Methodology:

-

Cell Harvest:

-

Following the 4-hour incubation (Protocol 1, step 3), place plates on ice and wash cells twice with ice-cold PBS.

-

Add 500 µL of Lysis Buffer to each well.

-

Rationale: The acidic methanol solution lyses the cells and solubilizes the PpIX, extracting it for measurement.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes, protected from light.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Prepare Standard Curve:

-

Prepare a 1 µM stock of PpIX standard in the Lysis Buffer.

-

Perform serial dilutions in Lysis Buffer to create standards ranging from ~10 nM to 1000 nM.

-

-

Measurement:

-

Transfer 100 µL of the supernatant from each sample and each standard into a 96-well black plate.

-

Measure the fluorescence on a spectrofluorometer using an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.

-

-

Data Analysis:

-

Rationale: Normalizing to total protein content accounts for any differences in cell number between wells.

-

Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of PpIX in your samples using the standard curve.

-

Perform a protein assay (e.g., BCA) on the remaining cell pellet to determine the total protein content for each sample.

-

Express the final PpIX concentration as pmol PpIX / mg total protein.

-

References

- Synthesis of fluorescent probes. Royal Society of Chemistry.

- Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PubMed Central.

- Preclinical Characterization of 5-Amino-4-Oxo-[6-11C]Hexanoic Acid as an Imaging Probe to Estimate Protoporphyrin IX Accumulation Induced by Exogenous Aminolevulinic Acid. The Journal of Nuclear Medicine.

- Method of producing 5-, 6-amino-fluoresceins. Google Patents.

- 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed.

- Development of molecular probes for the human 5-HT(6) receptor. PubMed.

- Cy5.5-Aminohexanoic acid-RPLALWRS-aminohexanoic acid-C-G4-PAMAM-PEG-AF750. National Center for Biotechnology Information.

- 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed Central.

- Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. MDPI.

- Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.

- 5-Aminolevulinic Acid in Photodynamic Therapy. MDPI.

- Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. MDPI.

- Protoporphyrin IX: A Primer. Frontier Specialty Chemicals.

- Fluorescent Probes for Amino Acid Detection. BOC Sciences.

- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.

- Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. MDPI.

- Protoporphyrin IX. Wikipedia.

- 6-Amino-5-oxohexanoic acid. PubChem.

- Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. bioRxiv.

- 6-Amino-5-oxohexanoic acid hydrochloride. BioChemPartner.

- Formation of PpIX through the 5-ALA molecules. ResearchGate.

Sources

- 1. Preclinical Characterization of 5-Amino-4-Oxo-[6-11C]Hexanoic Acid as an Imaging Probe to Estimate Protoporphyrin IX Accumulation Induced by Exogenous Aminolevulinic Acid | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 7. biorxiv.org [biorxiv.org]

- 8. 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Conjugation of 6-Amino-5-oxohexanoic acid hydrochloride to Proteins

Welcome to the technical support center for protein conjugation with 6-Amino-5-oxohexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions encountered during the conjugation of this versatile linker to proteins.

Introduction

6-Amino-5-oxohexanoic acid hydrochloride is a bifunctional linker containing a primary amine, a carboxylic acid, and a ketone functional group. This unique combination of reactive sites offers flexibility in conjugation strategies but also presents specific challenges. This guide will provide expert insights into navigating these challenges to achieve successful and reproducible protein conjugates.

Frequently Asked Questions (FAQs)

Chemistry and Reagents

Q1: What are the primary reactive groups on 6-Amino-5-oxohexanoic acid hydrochloride that can be used for protein conjugation?

A1: 6-Amino-5-oxohexanoic acid hydrochloride possesses three potentially reactive functional groups:

-

Primary Amine (-NH₂): This group can be targeted for conjugation to proteins through various chemistries, most commonly reductive amination to react with aldehydes on a protein (which may need to be introduced) or acylation reactions.

-

Carboxylic Acid (-COOH): This is a common target for conjugation to primary amines (like the ε-amino group of lysine residues) on proteins using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

-

Ketone (C=O): While less commonly used than amines or carboxylates, the ketone group is considered bio-orthogonal, meaning it does not typically react with native functional groups on proteins.[3] It can be specifically targeted by hydrazide or alkoxyamine-containing molecules to form stable hydrazone or oxime linkages, respectively.[3] This offers a highly selective conjugation strategy if the protein is first modified to introduce a hydrazide or alkoxyamine moiety.

Q2: Which functional group on 6-Amino-5-oxohexanoic acid should I target for conjugation to my protein?

A2: The choice of which functional group to target depends on several factors, including the available reactive groups on your protein, the desired site of conjugation, and the overall experimental design.

-

Targeting the carboxylic acid of the linker: This is a common strategy if your protein has accessible primary amines (lysine residues). The EDC/NHS chemistry is well-established and efficient.

-

Targeting the primary amine of the linker: This is a good option if your protein has accessible carboxylic acids (aspartic or glutamic acid residues) or if you want to introduce the linker at a specific site via reductive amination with an aldehyde-modified protein.

-

Targeting the ketone of the linker: This is an advanced strategy that provides high specificity. It requires the protein to be pre-functionalized with a hydrazide or alkoxyamine group.

Q3: Can the amine and carboxylic acid groups on 6-Amino-5-oxohexanoic acid react with each other, leading to self-polymerization?

A3: Yes, under certain conditions, particularly with the use of carbodiimides like EDC, the amine and carboxylic acid groups on different molecules of 6-Amino-5-oxohexanoic acid can react, leading to the formation of oligomers or polymers. This is a common issue with bifunctional linkers. To minimize this, it is recommended to use a two-step conjugation protocol where the carboxylic acid is first activated with EDC and NHS (or Sulfo-NHS) to form a more stable NHS ester. The excess EDC and byproducts can then be removed before adding the protein.[4]

Troubleshooting Common Issues

Q4: I am observing very low conjugation efficiency. What are the possible causes and how can I troubleshoot this?

A4: Low conjugation yield is a frequent problem in bioconjugation. The underlying cause can often be pinpointed by systematically evaluating the reaction components and conditions.

Possible Causes and Troubleshooting Steps:

| Possible Cause | Troubleshooting Recommendations |